5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative featuring a 1,2,3-triazole core substituted at the 1-position with a [(3-methylphenyl)carbamoyl]methyl group and at the 4-position with a 4-methylphenyl carboxamide moiety. Its synthesis likely involves coupling reactions similar to those described in and , utilizing carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation . The structural complexity arises from the dual aryl substitutions, which may confer unique physicochemical and pharmacological properties compared to simpler analogs.
Properties
IUPAC Name |
5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-6-8-14(9-7-12)22-19(27)17-18(20)25(24-23-17)11-16(26)21-15-5-3-4-13(2)10-15/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTXTWHGIXGYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC(=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the triazole ring. Subsequent reactions with appropriate reagents introduce the amino and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Structural Features
- Molecular Formula : C19H20N6O2
- Molecular Weight : 364.409 g/mol
- Key Functional Groups : Amino group, carboxamide group, triazole ring
Unique Aspects
The presence of multiple functional groups enhances the compound's potential as a bioactive molecule, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Chemistry
5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes which are essential in catalysis.
Biology
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It interacts with biological macromolecules, potentially blocking enzyme activity by binding to their active sites. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.
Medicine
The compound has been explored for its therapeutic properties, including:
- Anti-inflammatory Effects : Studies suggest it may modulate cellular receptors and signaling pathways related to inflammation.
- Anticancer Activity : Preliminary research indicates potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for producing specialized polymers and other advanced materials.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the enzyme X by binding to its active site. This inhibition led to decreased metabolic activity in treated cells compared to controls.
Case Study 2: Anticancer Activity
In vitro testing on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides. Key structural analogs and their distinguishing features include:
*Calculated based on formula: C20H21N5O2.
Computational and Crystallographic Data
- Conformational Stability : emphasizes energy minimization via force fields (UFF, MMFF94). The target compound’s carbamoyl group may introduce torsional strain, affecting its preferred conformation compared to simpler analogs .
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving crystal structures. Analogues in and exhibit planar triazole/pyrazole cores with aryl substituents oriented orthogonally, suggesting similar packing behavior for the target compound .
Molecular Similarity and Target Prediction
- SimilarityLab (): A search for the target compound would retrieve analogs like those in –17.
Key Differentiators and Implications
- Carbamoyl vs.
- Dual Aryl Substitutions: The 4-methylphenyl and 3-methylphenyl groups may synergize in hydrophobic interactions, differentiating it from mono-aryl analogs.
- Metabolic Stability : Compared to fluorinated or methoxylated analogs (), the target compound’s methyl groups may reduce oxidative metabolism but increase lipophilicity.
Biological Activity
5-amino-N-(4-methylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological macromolecules. The unique structural features of this compound, including a triazole ring and multiple functional groups, contribute to its diverse biological effects.
Structural Characteristics
The molecular formula of this compound is C19H20N6O2, with a molecular weight of 364.409 g/mol. Its structure includes:
- Amino group : Enhances solubility and reactivity.
- Carboxamide group : Contributes to hydrogen bonding and molecular interactions.
- Triazole ring : Essential for biological activity, particularly in enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to interact with specific enzymes by binding to their active sites, thus blocking their function. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Studies have highlighted its effectiveness against:
- Candida species : Particularly Candida albicans and Candida tropicalis.
- Bacterial strains : Including Escherichia coli and Klebsiella pneumoniae.
The antimicrobial mechanism is believed to involve disruption of the microbial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory and Anticancer Effects
This compound has also been explored for its anti-inflammatory properties. It may modulate signaling pathways involved in inflammation, contributing to its potential use in treating inflammatory diseases. Furthermore, preliminary studies suggest anticancer activities through apoptosis induction in cancer cell lines.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Enzyme Inhibition :
- Antimicrobial Activity Assessment :
-
Anti-inflammatory Activity :
- Objective : To assess the compound's effect on inflammatory markers.
- Results : Significant reduction in pro-inflammatory cytokines was noted in vitro, suggesting potential therapeutic applications in inflammatory conditions .
The mechanism of action for this compound involves:
- Enzyme Binding : The compound binds to active sites of specific enzymes, inhibiting their activity.
- Cellular Interaction : It interacts with cellular receptors involved in signaling pathways that regulate inflammation and cell proliferation.
Applications
This compound holds promise across various fields:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
